

Application Notes and Protocols for Pump-Probe Microscopy of Melanoma Tissue Sections

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Compound of Interest

Compound Name: Melanin probe-2

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Introduction

Pump-probe microscopy is a nonlinear optical imaging technique that provides label-free, chemically specific contrast based on the excited-state dynamics of endogenous molecules. This powerful tool is particularly well-suited for the study of melanoma, as it can differentiate between the two main types of melanin pigment: eumelanin and pheomelanin.[1][2][3][4] The relative abundance and distribution of these melanin species, along with architectural and cytological features, can serve as valuable biomarkers for distinguishing malignant melanoma from benign nevi.[1][2] This application note provides a detailed protocol for the application of pump-probe microscopy to both fresh-frozen and hematoxylin and eosin (H&E)-stained melanoma tissue sections.

Pump-probe microscopy utilizes two ultrashort laser pulses: a pump pulse to excite the target molecules and a time-delayed probe pulse to measure the resulting changes in absorption.[3][5][6] The contrast arises from processes like excited-state absorption (ESA) and ground-state bleaching (GSB).[5][6] By varying the time delay between the pump and probe pulses, a transient absorption curve is generated, which is characteristic of the specific molecule being interrogated.[5][6] This technique offers subcellular resolution and can be applied to thick tissue sections, providing three-dimensional information.[1][4]

Key Applications

- Differentiation of Eumelanin and Pheomelanin: Pump-probe microscopy can distinguish between eumelanin and pheomelanin based on their distinct transient absorption signals.[1][3][4] Melanomas have been shown to have an increased eumelanin content compared to nonmalignant nevi.[1][2]
- Label-Free Histopathology: The technique allows for the visualization of melanoma architecture and cytology without the need for exogenous stains.[1] This includes the identification of melanocytes, junctional and dermal nests, and the maturation of melanocytes.[1]
- Analysis of H&E-Stained Tissues: Pump-probe microscopy can be adapted to image previously H&E-stained slides, providing complementary chemical information to traditional pathological assessment.[1][2]
- Potential for In Vivo Imaging: The low laser powers used in pump-probe microscopy make it a promising candidate for future in vivo, non-invasive melanoma screening.[1]

Experimental Protocols

I. Sample Preparation

A. Fresh-Frozen Tissue Sections:

- Obtain fresh tissue biopsies from pigmented lesions.
- Embed the tissue in optimal cutting temperature (OCT) compound.
- Cryosection the tissue into 5-50 μm thick slices using a cryostat. Thicker sections (50+ μm) can be used for three-dimensional imaging.[1]
- Mount the sections on standard microscope slides.
- The sections can be imaged without any further staining or processing.

B. Hematoxylin and Eosin (H&E)-Stained Tissue Sections:

- Standard formalin-fixed, paraffin-embedded (FFPE) tissue blocks can be used.

- Section the tissue to the desired thickness (typically 5 μm for standard pathology).
- Deparaffinize and rehydrate the tissue sections.
- Perform standard H&E staining.
- Mount with a coverslip. Pump-probe microscopy can be performed on these archived slides.
[\[1\]](#)

II. Pump-Probe Microscopy Imaging

The following protocol is a general guideline and may require optimization based on the specific microscope setup.

- **Laser Source:** A common setup utilizes a mode-locked Titanium-Sapphire (Ti:Sapphire) laser pumping an optical parametric oscillator (OPO) to generate the synchronized pump and probe beams.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Wavelength Selection:** The choice of pump and probe wavelengths is crucial for differentiating melanin types. Specific combinations exploit the different excited-state dynamics of eumelanin and pheomelanin.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- **Power and Pulse Duration:** Use low average power to avoid photodamage. Typical pulse durations are in the femtosecond range.[\[5\]](#)[\[6\]](#)
- **Microscope Setup:** The pump and probe beams are collinearly combined and directed into a scanning laser microscope.[\[5\]](#)[\[6\]](#) An objective with a suitable numerical aperture (e.g., 40x, 0.75 NA) is used to focus the laser onto the sample.[\[1\]](#)
- **Data Acquisition:** The transmitted or backscattered probe light is detected. The pump beam is modulated, and a lock-in amplifier is used to measure the modulation transferred to the probe beam, which corresponds to the transient absorption signal.[\[1\]](#)
- **Image Formation:** Images are acquired by raster scanning the laser beams across the sample. By collecting images at different time delays between the pump and probe pulses, a "delay stack" can be created to analyze the excited-state dynamics.

Data Presentation

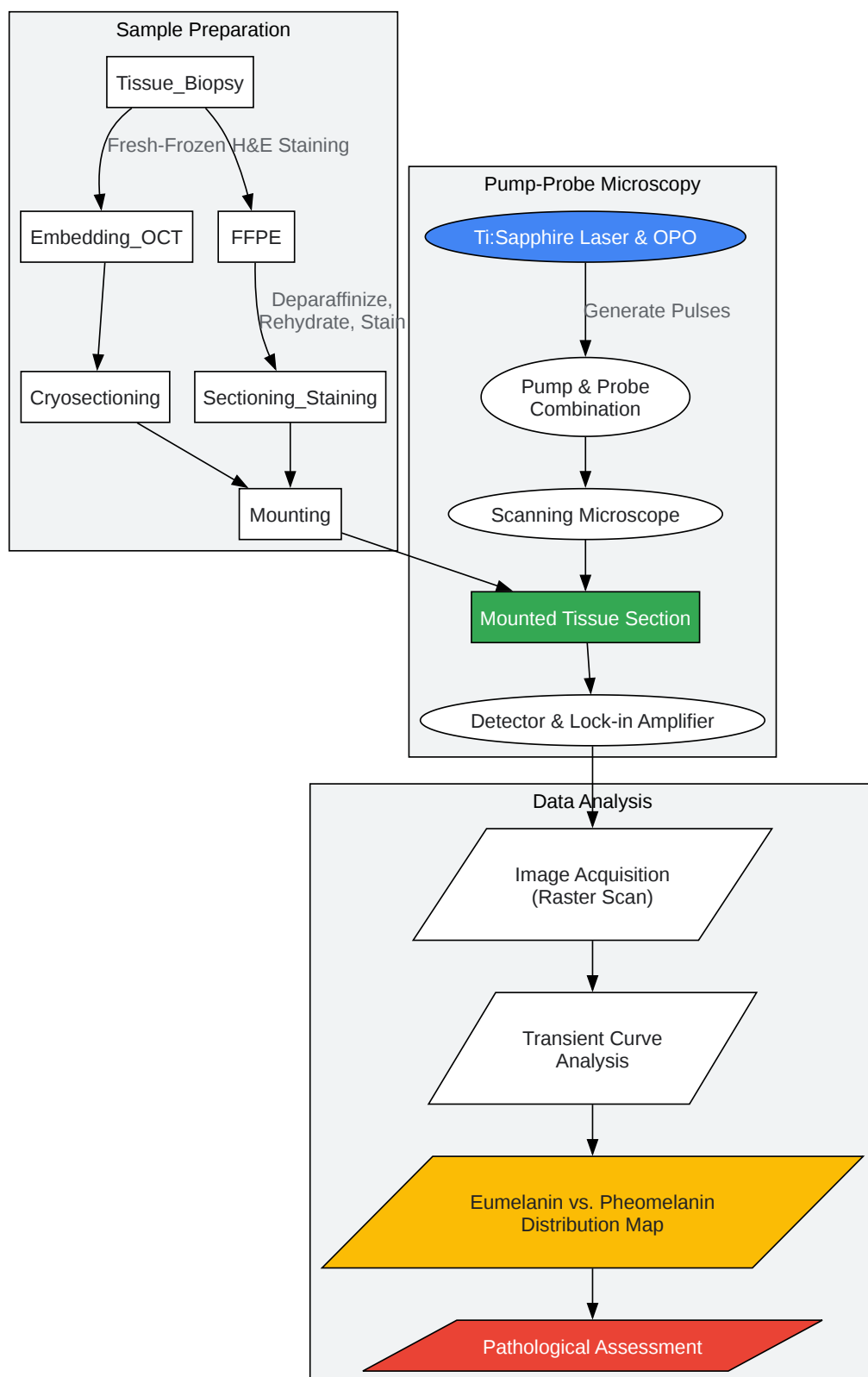
Quantitative data from pump-probe microscopy experiments can be summarized to compare different lesion types.

Parameter	Benign Nevi	Dysplastic Nevi	Melanoma	Reference
Eumelanin to Pheomelanin Ratio	Lower	Intermediate	Higher	[1] [2]
Eumelanin Content	Lower	Intermediate	Increased	[1] [2]

Laser Parameter	Typical Value	Reference
Pump Wavelength	720 nm, 730 nm, 740 nm, 770 nm	[1] [5] [6] [7]
Probe Wavelength	810 nm, 830 nm, 730 nm	[1] [5] [6] [7]
Average Power at Sample	0.3 mW - 0.75 mW	[1] [5] [6]
Pulse Duration	~70 fs	[5] [6]
Repetition Rate	80 MHz	[5] [6]

Visualizations

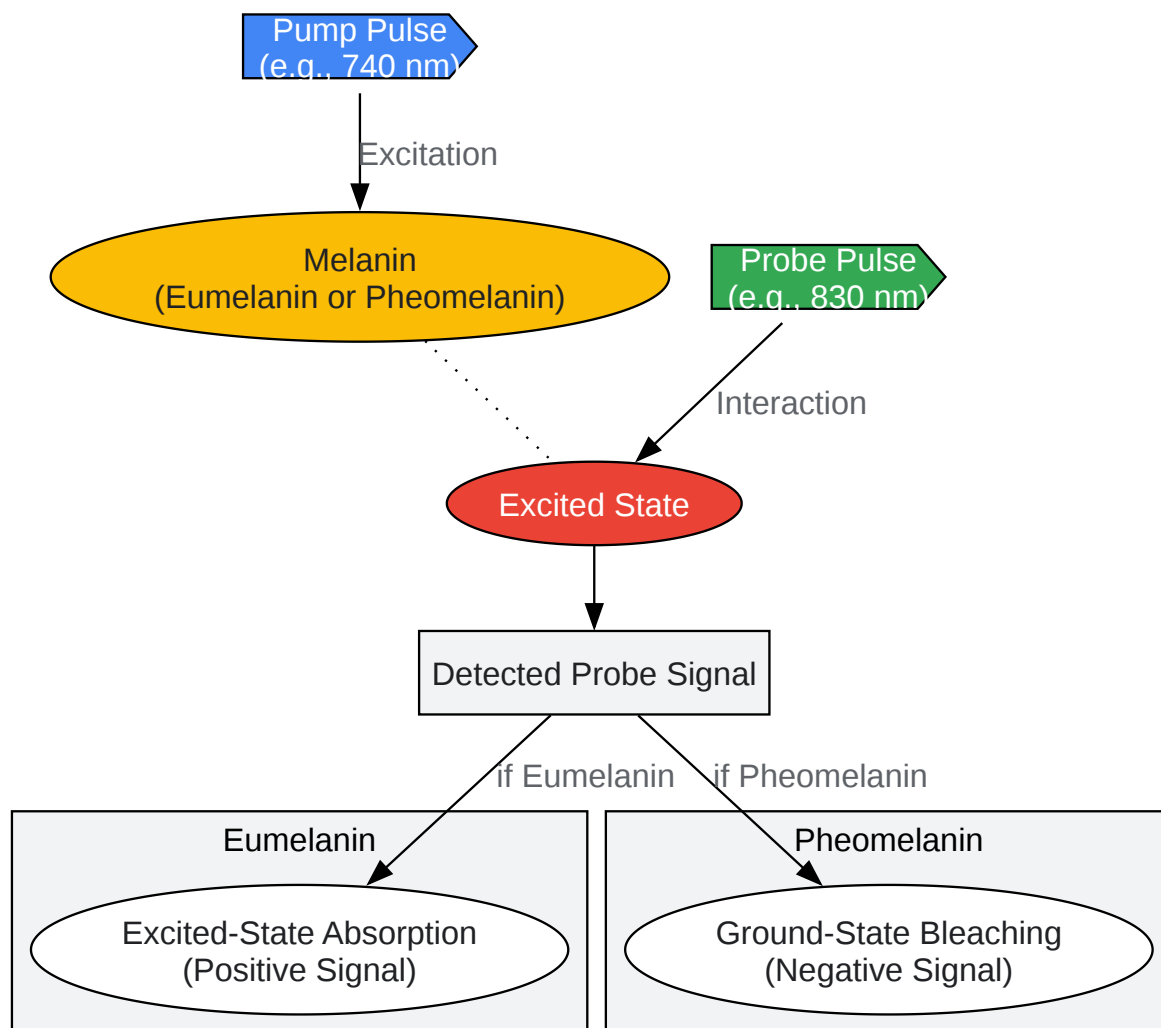
Experimental Workflow



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Caption: Workflow for pump-probe microscopy of melanoma tissue.

Principle of Melanin Differentiation



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Caption: Differentiating melanin types via pump-probe signals.

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